molecular formula C7H4Br2F2O B1404770 2,4-Dibromo-1-(difluoromethoxy)benzene CAS No. 1417567-95-3

2,4-Dibromo-1-(difluoromethoxy)benzene

Cat. No.: B1404770
CAS No.: 1417567-95-3
M. Wt: 301.91 g/mol
InChI Key: BGYPGHZJFUWWGQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(difluoromethoxy)benzene: is an organic compound with the molecular formula C7H4Br2F2O and a molecular weight of 301.91 g/mol . It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted at the 2, 4, and 1 positions, respectively. This compound is typically a white to yellow solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Scientific Research Applications

Chemistry: : 2,4-Dibromo-1-(difluoromethoxy)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: : In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new biological activities and mechanisms of action .

Industry: : This compound is used in the production of advanced materials, including polymers and resins. Its reactivity and stability make it suitable for various industrial applications .

Biological Activity

2,4-Dibromo-1-(difluoromethoxy)benzene is a halogenated aromatic compound with potential biological activities. Its unique structure, featuring bromine and difluoromethoxy substituents, suggests a range of interactions with biological systems. This article reviews the compound's biological activity, including mechanisms of action, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H4Br2F2O
  • Molecular Weight : 301.91 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine and difluoromethoxy enhances its reactivity towards nucleophiles. This property may facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds exhibit antimicrobial properties. For instance, a study demonstrated that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity and function. Although specific data on this compound is limited, its structural analogs show promise as antimicrobial agents.

Cytotoxicity and Cancer Research

Research has explored the cytotoxic effects of halogenated compounds on cancer cell lines. A notable study found that related compounds inhibited mitochondrial function in pancreatic cancer cells, leading to decreased ATP production and increased apoptosis. While direct studies on this compound are scarce, its structural characteristics suggest potential for similar effects.

Case Studies

  • Study on Mitochondrial Inhibition :
    • Objective : To evaluate the effect of halogenated compounds on mitochondrial function.
    • Findings : Compounds similar to this compound exhibited significant inhibition of ATP production in MIA PaCa-2 cells when glucose was replaced with galactose, indicating reliance on oxidative phosphorylation.
    • : Such compounds could serve as leads for developing novel cancer therapies targeting mitochondrial metabolism.
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial efficacy of halogenated benzene derivatives.
    • Findings : Several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
    • : This suggests that this compound may possess similar antimicrobial properties worth investigating further.

Research Findings

StudyFocusKey Findings
Mitochondrial FunctionInhibition of ATP production in pancreatic cancer cells by structurally related compounds
Antimicrobial ActivityHalogenated compounds showed significant antibacterial effects
Structure-Activity RelationshipIdentified key structural features contributing to biological activity

Properties

IUPAC Name

2,4-dibromo-1-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYPGHZJFUWWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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